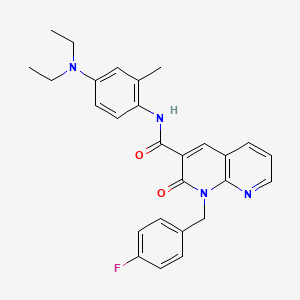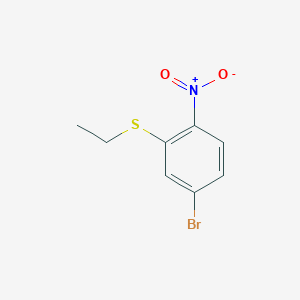
(5-Bromo-2-nitrophenyl)(ethyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-nitrophenyl)(ethyl)sulfane is a useful research compound. Its molecular formula is C8H8BrNO2S and its molecular weight is 262.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
A study by Jacob et al. (2011) evaluated a series of thioxanthone derivatives, which included precursors similar to (5-Bromo-2-nitrophenyl)(ethyl)sulfane. Their research focused on the impact of substituent groups on supramolecular motifs, revealing how different interactions, such as hydrogen bonding and π–π stacking, govern crystal packing. This research highlights the potential of such compounds in the design of materials with specific molecular architectures (C. Jacob, F. Piedade, M. P. Robalo, M. Duarte, 2011).
Enantiomeric Resolution and Simulation Studies
Ali et al. (2016) conducted enantiomeric resolution and simulation studies of a compound structurally related to this compound. Their work on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione provides insights into chiral resolution mechanisms, highlighting the role of hydrogen bonding and π–π interactions. This study underscores the relevance of such compounds in developing chiral analytical methods (I. Ali, Mohammad Nadeem Lone, M. Suhail, Z. Alothman, A. Al-Warthan, 2016).
Chemical Probes for Molecular Imaging
Research on reaction-based fluorescent probes for detecting hydrogen sulfide and reactive sulfur species, including compounds related to this compound, has shown significant advancements. Lin et al. (2015) describe various strategies for developing probes that exploit the nucleophilicity and reducing potency of hydrogen sulfide, emphasizing the compound's utility in biological and chemical sensing applications (Vivian S. Lin, Wei Chen, M. Xian, Christopher J. Chang, 2015).
Synthetic Applications and Biological Activity
Shukla et al. (2012) explored the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, which share a sulfide functionality with this compound. Their work, focused on inhibitors for kidney-type glutaminase, exemplifies the potential of sulfide-containing compounds in medicinal chemistry for cancer therapy (K. Shukla, D. Ferraris, A. Thomas, et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (5-Bromo-2-nitrophenyl)(ethyl)sulfane may also interact with various biological targets.
Mode of Action
For instance, the bromine and nitro groups in the compound could potentially form covalent bonds with target proteins, while the aromatic phenyl ring could engage in π-π interactions .
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical processes, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, suggesting that this compound may also influence carbon-carbon bond formation in biological systems.
Result of Action
Similar compounds have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . Therefore, it is possible that this compound could also exert similar effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
4-bromo-2-ethylsulfanyl-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHZVSSMRYTLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2967422.png)
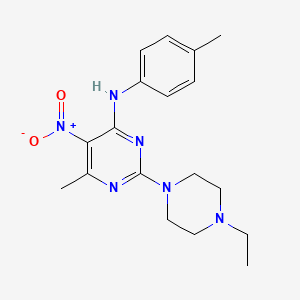
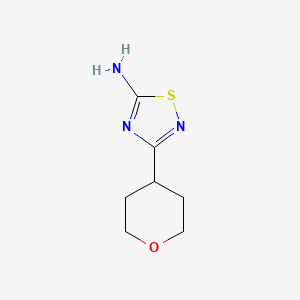
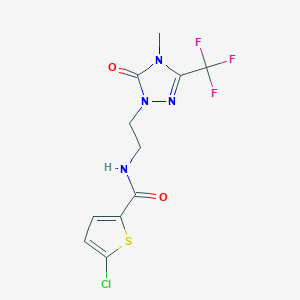

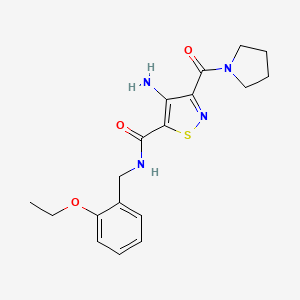
![2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2967430.png)
![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967431.png)
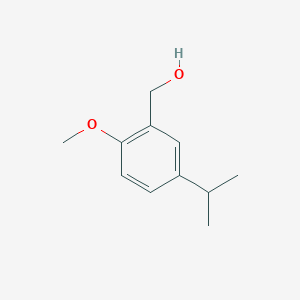


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2967436.png)
